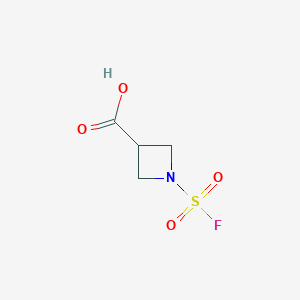

1-(Fluorosulfonyl)azetidine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

1-fluorosulfonylazetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNO4S/c5-11(9,10)6-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFTZGBECWDCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309463-31-6 | |

| Record name | 1-(fluorosulfonyl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 1-(Fluorosulfonyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the fluorosulfonyl and carboxylic acid groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the azetidine ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

1-(Fluorosulfonyl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the presence of its reactive functional groups. Some of the common types of reactions include:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.

Addition: The compound can undergo addition reactions with various reagents, leading to the formation of new products.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Applications De Recherche Scientifique

1-(Fluorosulfonyl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-(Fluorosulfonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with analogous azetidine-3-carboxylic acid derivatives:

Key Observations :

- Reactivity : The fluorosulfonyl group enhances electrophilicity, enabling efficient coupling reactions (e.g., with DMAP/TSTU to form activated esters) . Ethylsulfonyl and aryl-sulfonyl analogs exhibit lower reactivity due to reduced electron withdrawal .

- Pharmacological Role : Unlike siponimod (a clinical S1P receptor modulator), 1-(fluorosulfonyl)azetidine-3-carboxylic acid primarily serves as a synthetic intermediate. Siponimod’s extended half-life (56.6 h) and CNS penetration highlight the impact of structural complexity on pharmacokinetics .

Activité Biologique

1-(Fluorosulfonyl)azetidine-3-carboxylic acid is a novel compound characterized by its unique structure, which includes a fluorosulfonyl group attached to an azetidine ring. This compound has garnered attention in pharmaceutical and agrochemical research due to its potential biological activities and reactivity. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of 1-(Fluorosulfonyl)azetidine-3-carboxylic acid is CHFNOS. It features:

- Azetidine Ring : A four-membered saturated heterocyclic compound.

- Fluorosulfonyl Group : Known for its electrophilic nature, enhancing reactivity towards nucleophiles.

- Carboxylic Acid Functional Group : Imparts acidic properties to the compound.

Physical Properties :

- Density : Approximately 1.76 g/cm³

- Boiling Point : Estimated at 380.2 °C

The biological activity of 1-(Fluorosulfonyl)azetidine-3-carboxylic acid can be attributed to its ability to interact with various biological targets. The electrophilic nature of the fluorosulfonyl group allows it to participate in nucleophilic substitution reactions, potentially leading to the modification of biomolecules such as proteins and nucleic acids.

In Vitro Studies

Research has indicated that compounds similar to 1-(Fluorosulfonyl)azetidine-3-carboxylic acid exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, azetidine derivatives have been shown to inhibit specific enzymes involved in cellular processes, suggesting potential applications in treating various diseases.

Case Studies

- Antimicrobial Activity : In a study examining the antibacterial properties of azetidine derivatives, compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The presence of the fluorosulfonyl group was hypothesized to enhance this activity by increasing the lipophilicity of the compound, allowing better membrane penetration.

- Cancer Research : Another investigation focused on the effect of azetidine derivatives on cancer cell lines. Results indicated that these compounds could induce apoptosis in malignant cells, potentially through the activation of specific signaling pathways associated with cell death.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(Fluorosulfonyl)azetidine-3-carboxylic acid, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Azetidine-3-carboxylic acid | Basic azetidine derivative | Lacks fluorosulfonyl group |

| Fluorosulfonic acid | Simple sulfonic acid | No azetidine structure |

| 2-Amino-4-fluorobutanoic acid | Amino acid derivative | Contains an amino group instead of sulfonyl |

| 1-(Sulfonyl)azetidine | Sulfonamide derivative | Different functional group (sulfonamide) |

This table highlights how 1-(Fluorosulfonyl)azetidine-3-carboxylic acid stands out due to its combination of functional groups, which may impart unique chemical reactivity and potential biological activity compared to these similar compounds.

Applications and Future Directions

The potential applications for 1-(Fluorosulfonyl)azetidine-3-carboxylic acid are vast:

- Pharmaceutical Development : Its unique reactivity may allow for the development of new drugs targeting specific diseases.

- Materials Science : The compound's properties can be leveraged in creating advanced materials with tailored functionalities.

Future research should focus on:

- Detailed mechanistic studies to elucidate its interactions with biological targets.

- In vivo studies to assess efficacy and safety profiles.

- Exploration of synthetic routes for producing derivatives with enhanced biological activity.

Q & A

Q. How can researchers optimize the synthesis of 1-(Fluorosulfonyl)azetidine-3-carboxylic acid to improve yield and purity?

Methodological Answer:

- Reductive Amination Protocol: Adapt procedures from analogous azetidine derivatives. For example, use NaBH3CN (0.5–1.0 equiv) as a reducing agent in methanol (MeOH) with acetic acid (AcOH) as a catalyst. A molar ratio of 1:1.05 (aldehyde:azetidine-3-carboxylic acid) typically achieves ~50% yield, as seen in S1P1 agonist syntheses .

- Solvent Optimization: Replace MeOH with THF for substrates with poor solubility. shows THF improves reaction homogeneity for sterically hindered intermediates.

- Purification: Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate the product.

Q. What analytical techniques are critical for characterizing 1-(Fluorosulfonyl)azetidine-3-carboxylic acid?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR in DMSO-d₆ or MeOD-d₄ (400 MHz) identifies key peaks: δ 3.15–3.45 (m, azetidine protons), δ 4.16–4.45 (q, fluorosulfonyl-linked groups). Compare with published spectra of structurally similar azetidine derivatives .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~220–230 Da).

- Log P Determination: Use shake-flask methods or computational tools (e.g., XLOGP3) to predict lipophilicity, as demonstrated for azetidine-3-carboxylic acid analogs (Log Po/w consensus: -0.86) .

Q. How can researchers ensure the stability of 1-(Fluorosulfonyl)azetidine-3-carboxylic acid in aqueous solutions?

Methodological Answer:

- pH Control: Maintain solutions at pH 5–7 to prevent hydrolysis of the fluorosulfonyl group.

- Storage Conditions: Store lyophilized powder at -20°C under inert gas (N₂/Ar). Aqueous solutions should be used immediately or stabilized with 0.1% TFA.

- Degradation Monitoring: Use LC-MS to track hydrolysis byproducts (e.g., free azetidine-3-carboxylic acid or sulfonic acid derivatives) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of 1-(Fluorosulfonyl)azetidine-3-carboxylic acid in receptor binding assays?

Methodological Answer:

- Fluorosulfonyl Group Modifications: Replace the fluorosulfonyl group with ethanesulfonyl or methylsulfonyl analogs (e.g., as in ) to assess electronic effects on receptor affinity.

- Azetidine Ring Substitutions: Introduce methyl or fluorine groups at the azetidine 2-position to evaluate steric and electronic contributions. shows 3-fluoro substitution enhances S1P1 agonist potency by 10-fold.

- Functional Assays: Use β-arrestin recruitment (CHO-K1 cells) or calcium mobilization (U2OS cells) to quantify receptor activation, referencing protocols from S1P1 agonist studies .

Q. How can researchers resolve contradictions in pharmacokinetic data for 1-(Fluorosulfonyl)azetidine-3-carboxylic acid derivatives?

Methodological Answer:

- BBB Penetration vs. GI Absorption: Despite high GI absorption (predicted iLOGP: 0.76), the compound lacks BBB permeability (Log Kp: -9.17 cm/s). Use in situ perfusion models (e.g., rat brain) to validate passive diffusion limitations .

- CYP Inhibition Screening: Test against CYP isoforms (1A2, 2C19, 3A4) to confirm lack of inhibition, as seen in azetidine-3-carboxylic acid derivatives .

- Metabolite Identification: Perform hepatic microsome assays (human/rat) with LC-MSⁿ to detect fluorosulfonyl cleavage or glucuronidation .

Q. What experimental designs are recommended for in vivo efficacy studies of 1-(Fluorosulfonyl)azetidine-3-carboxylic acid as a therapeutic agent?

Methodological Answer:

- Dose Optimization: Start with 0.3 mg/kg oral dosing (based on S1P1 agonist protocols) and adjust using pharmacokinetic parameters (Cmax, Tmax) .

- Lymphocyte Count Monitoring: Track blood lymphocyte reduction at 24 h post-dose as a biomarker of target engagement .

- Disease Models: Use delayed-type hypersensitivity (DTH) in rodents to assess immunomodulatory effects. Reference ’s 50% efficacy threshold in DTH attenuation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.